1-(Pyridine-3-carbonyl)pyrrolidin-3-amine
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Overview
Description
1-(Pyridine-3-carbonyl)pyrrolidin-3-amine is a compound that features a pyridine ring attached to a pyrrolidine ring via a carbonyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridine and pyrrolidine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-3-carbonyl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine-3-carbonyl group. One common method involves the reaction of pyrrolidine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridine-3-carbonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of pyrrolidin-3-one derivatives.
Reduction: Formation of 1-(pyridine-3-carbonyl)pyrrolidin-3-ol.
Substitution: Formation of nitro or halogenated pyridine derivatives.
Scientific Research Applications
1-(Pyridine-3-carbonyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridine-3-carbonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Pyrrolidine-2-one: A simpler analog with a lactam ring.
Pyridine-3-carboxamide: Lacks the pyrrolidine ring but retains the pyridine and carbonyl functionalities.
Pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of the pyridine ring.
Uniqueness: 1-(Pyridine-3-carbonyl)pyrrolidin-3-amine is unique due to the combination of the pyridine and pyrrolidine rings, which provides a versatile scaffold for drug design and synthesis. The presence of both rings allows for diverse chemical modifications and biological activities, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8/h1-2,4,6,9H,3,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNTKMFHUJTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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